molecular formula C8H3ClN2S B13704855 3-Chloro-5-isothiocyanatobenzonitrile

3-Chloro-5-isothiocyanatobenzonitrile

Cat. No.: B13704855
M. Wt: 194.64 g/mol
InChI Key: JCMMMTQDKNNHKH-UHFFFAOYSA-N
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Description

3-Chloro-5-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2S. It is a derivative of benzonitrile, featuring both chloro and isothiocyanato functional groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isothiocyanatobenzonitrile typically involves the reaction of 3-chloro-5-aminobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isothiocyanatobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Dichloromethane, chloroform, and acetonitrile.

    Catalysts: Base catalysts such as triethylamine or pyridine.

Major Products

    Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.

    Substituted Benzonitriles: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

3-Chloro-5-isothiocyanatobenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isothiocyanatobenzonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyanophenyl isothiocyanate
  • 4-Chloro-2-isothiocyanatobenzonitrile

Uniqueness

3-Chloro-5-isothiocyanatobenzonitrile is unique due to the presence of both chloro and isothiocyanato groups on the benzonitrile ring. This dual functionality allows for diverse reactivity and applications in organic synthesis and material science.

Properties

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

3-chloro-5-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H3ClN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H

InChI Key

JCMMMTQDKNNHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=C=S)Cl)C#N

Origin of Product

United States

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